molecular formula C20H38O B14057019 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- CAS No. 10267-20-6

2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)-

Cat. No.: B14057019
CAS No.: 10267-20-6
M. Wt: 294.5 g/mol
InChI Key: UQDPYDBZTVMJKL-UHFFFAOYSA-N
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Description

2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- is an organic compound with the molecular formula C20H36O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the naphthalene ring system. This compound is known for its unique structural features, including multiple methyl groups and a decahydro configuration, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure complete hydrogenation and to achieve the desired decahydro configuration.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form fully saturated hydrocarbons.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is used for reduction reactions.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-: Similar in structure but with different functional groups and molecular weight.

    1-Naphthalenepropanol, α-ethenyldecahydro-2-hydroxy-α,2,5,5,8a-: Shares the decahydro configuration but differs in the side chain and functional groups.

Uniqueness

2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

10267-20-6

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

2,5,5,8a-tetramethyl-1-(3-methylpentyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H38O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h15-17,21H,7-14H2,1-6H3

InChI Key

UQDPYDBZTVMJKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C

Origin of Product

United States

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